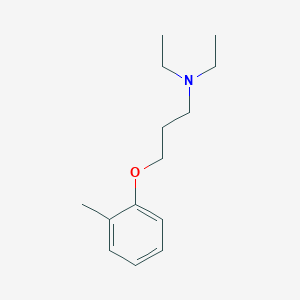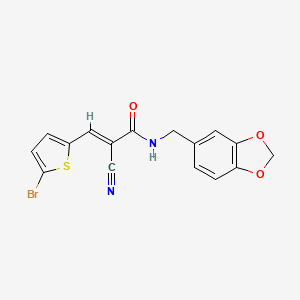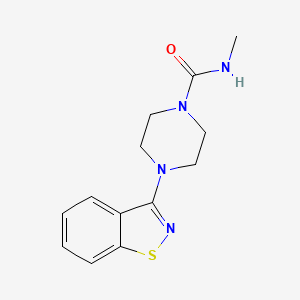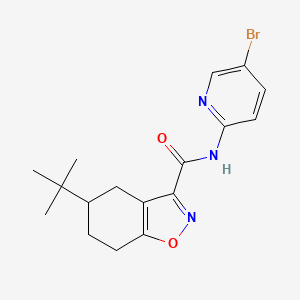
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine
Übersicht
Beschreibung
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine, also known as DMPEA, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied for its potential use in scientific research. DMPEA has a similar structure to other amphetamines, such as MDMA and amphetamine, and has been shown to have similar effects on the central nervous system.
Wirkmechanismus
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine acts as a monoamine releaser, meaning that it causes the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their storage vesicles in neurons. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can result in a variety of effects on the central nervous system, including increased alertness, euphoria, and improved mood.
Biochemical and Physiological Effects:
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased sweating. It has also been shown to increase levels of cortisol, a stress hormone, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a similar structure and mechanism of action to other amphetamines, which allows it to be used as a model substance for studying the effects of these compounds. However, one limitation is that its psychoactive effects may interfere with certain types of experiments, and its use may be restricted in some research settings.
Zukünftige Richtungen
There are a number of future directions for research on N,N-diethyl-3-(2-methylphenoxy)-1-propanamine. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease. Other areas of interest include its effects on the immune system, as well as its potential use in studying the mechanisms of action of other psychoactive substances.
Conclusion:
In conclusion, N,N-diethyl-3-(2-methylphenoxy)-1-propanamine, or N,N-diethyl-3-(2-methylphenoxy)-1-propanamine, is a chemical compound that has been studied for its potential use in scientific research. It has a similar structure and mechanism of action to other amphetamines, and has been shown to have a number of biochemical and physiological effects on the body. N,N-diethyl-3-(2-methylphenoxy)-1-propanamine has a number of advantages and limitations for use in lab experiments, and there are a number of future directions for research on this substance.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(2-methylphenoxy)-1-propanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to other amphetamines, such as increased dopamine and serotonin release, and has been used to study the mechanisms of action of these substances. N,N-diethyl-3-(2-methylphenoxy)-1-propanamine has also been studied for its potential use as a treatment for certain neurological disorders, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-15(5-2)11-8-12-16-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPYSZHAYDNLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2-methylphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-adamantylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651872.png)


![8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4651917.png)
![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)


![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651934.png)

![methyl {5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4651952.png)

![3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4651974.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4651978.png)